molecular formula C₁₅H₂₅NO₇ B1145911 N-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-alanine CAS No. 171081-87-1

N-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-alanine

Cat. No.: B1145911
CAS No.: 171081-87-1
M. Wt: 331.36
InChI Key:
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Description

N-[1-Deoxy-2,34,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-alanine: is a synthetic compound with a molecular formula of C15H25NO7 and a molecular weight of 331.36 g/mol . This compound is notable for its unique structure, which includes a fructopyranosyl moiety linked to an alanine residue. It is primarily used in research settings, particularly in studies related to cancer and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-alanine typically involves the protection of the fructopyranosyl moiety with isopropylidene groups, followed by the coupling of the protected sugar with L-alanine. The reaction conditions often include the use of solvents such as methanol and chloroform, and catalysts to facilitate the coupling reaction.

Industrial Production Methods

While specific industrial production methods are not extensively documented, the compound is generally produced in small quantities for research purposes. The production process involves stringent quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-alanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also be reduced to yield different derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups[][3].

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes[3][3].

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohol derivatives[3][3].

Mechanism of Action

The mechanism by which N-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-alanine exerts its effects involves its interaction with specific molecular targets and pathways. The compound is known to influence apoptotic pathways, potentially by modulating the activity of certain enzymes and proteins involved in cell death . The exact molecular targets and pathways are still under investigation, but its role in apoptosis makes it a compound of interest in cancer research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-alanine is unique due to its specific combination of a fructopyranosyl moiety with an alanine residue, which imparts distinct chemical and biological properties. Its ability to modulate apoptotic pathways sets it apart from other similar compounds .

Properties

CAS No.

171081-87-1

Molecular Formula

C₁₅H₂₅NO₇

Molecular Weight

331.36

Origin of Product

United States

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